ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that the pyrazole moiety in the compound can interact with various biological targets, potentially leading to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been reported to have a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl 2-chloropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)pyridine-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-1H-pyrazole: A simpler structure that can be used as a precursor in the synthesis of more complex compounds like ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate.
Uniqueness
This compound is unique due to the presence of both pyrazole and pyridine rings, as well as the bromine atom, which provides additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
ethyl 2-(4-bromopyrazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-4-3-5-13-10(9)15-7-8(12)6-14-15/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUZMKYIRATNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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